4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid
Description
Historical Development of Pyrazolopyridine Pharmacophore
The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, emerged as a pharmacophore of interest in the mid-20th century. Early studies recognized its structural similarity to purine bases, which spurred investigations into its biological relevance. The synergistic effects of its dual heterocyclic system—pyrazole’s hydrogen-bonding capacity and pyridine’s aromatic stability—were first leveraged in antiviral and anti-inflammatory drug candidates during the 1980s. By the 2000s, advancements in synthetic methodologies enabled the systematic exploration of pyrazolopyridine derivatives, particularly in oncology. For instance, pyrazolo[3,4-b]pyridines gained attention for their kinase-inhibitory properties, as seen in tropomyosin receptor kinase (TRK) inhibitors like compound C03 (IC~50~ = 56 nM). This historical trajectory underscores the scaffold’s evolution from a structural curiosity to a cornerstone of rational drug design.
Significance in Heterocyclic Medicinal Chemistry
Pyrazolopyridines occupy a privileged position in heterocyclic chemistry due to their modularity and bioisosteric potential. The fused ring system allows for regioselective substitutions, enabling fine-tuning of electronic and steric properties. For example, the 1-, 3-, and 5-positions are commonly functionalized to enhance target affinity or solubility. This adaptability has led to their incorporation into drugs targeting cyclin-dependent kinases (CDKs) and TRK fusion proteins, where the pyrazolopyridine core mediates critical π-π stacking and hydrogen-bond interactions. Additionally, their metabolic stability compared to simpler heterocycles like pyrazole makes them attractive for central nervous system (CNS) therapeutics.
Current Research Landscape of Pyrazolo[3,4-b]pyridines
Recent studies focus on diversifying pyrazolo[3,4-b]pyridine frameworks through innovative synthetic strategies. A 2022 study demonstrated a cascade 6-endo-dig cyclization method to synthesize halogenated derivatives, achieving yields up to 81%. Concurrently, computational approaches have identified pyrazolo[3,4-b]pyridines as potent TRK inhibitors, with compound C03 showing selective antiproliferative activity against Km-12 colon cancer cells (IC~50~ = 0.304 μM). The table below summarizes key advances:
Rationale for Studying 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic Acid
This compound (PubChem CID: 11333904) exemplifies strategic functionalization of the pyrazolopyridine core. The chlorine atom at position 4 enhances electrophilicity, potentially improving covalent binding to cysteine residues in kinase domains. The ethyl and methyl groups at positions 1 and 3 contribute to hydrophobic interactions, while the carboxylic acid at position 5 offers hydrogen-bonding capability and solubility modulation. These features align with pharmacophore models for kinase inhibitors, where a balance of lipophilicity and polarity is critical. Preliminary data suggest analogs of this compound exhibit plasma stability and low cytochrome P450 inhibition, hinting at favorable pharmacokinetic profiles.
Properties
IUPAC Name |
4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-14-9-7(5(2)13-14)8(11)6(4-12-9)10(15)16/h4H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVNZSWEJMUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of hydrazine with β-keto esters or β-diketones to form the pyrazole core.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas to reduce specific functional groups.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in the development of new drugs for treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogs:
Key Observations:
Substituent Impact on Receptor Binding: The 4-amino and ester groups in A₁AR antagonists (e.g., compounds from and ) enhance receptor affinity (Ki <10 nM) compared to the target compound’s 4-chloro and carboxylic acid groups, which may reduce binding to adenosine receptors but improve metabolic stability .
Carboxylic Acid vs. Ester Functional Groups :
- The carboxylic acid in the target compound increases hydrophilicity, which may reduce cell permeability but enhance solubility and clearance rates compared to ethyl ester analogs .
- Esters (e.g., ethyl 4-chloro-1-ethyl-6-methyl...carboxylate in ) are often prodrugs, metabolized in vivo to active carboxylic acids .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-1,3-dimethyl... (175201-94-2) | Etazolate Hydrochloride (SQ-20009) |
|---|---|---|---|
| Molecular Weight | 239.66 g/mol | 225.63 g/mol | 333.79 g/mol |
| LogP (XLogP3) | Not reported | Not reported | ~3.7 (estimated) |
| Key Functional Groups | Carboxylic acid | Carboxylic acid | Hydrazino, ester |
- The ethyl and methyl groups in the target compound contribute to moderate lipophilicity, balancing solubility and membrane permeability.
- Etazolate Hydrochloride (), a PDE4 inhibitor, demonstrates how hydrazino and ester groups can redirect biological activity toward cyclic nucleotide phosphodiesterases rather than adenosine receptors .
Biological Activity
4-Chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- CAS Number : 851520-85-9
- Physical Form : Yellow to brown solid
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including anti-inflammatory, antiviral, and anticancer effects.
Antiviral Activity
Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against viruses like the herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). In vitro studies demonstrated that certain derivatives could inhibit viral replication effectively:
| Compound | Virus Type | IC50 (μM) |
|---|---|---|
| Compound 5 | HSV-1 | 50 |
| Compound 6 | VSV | 30 |
These findings suggest that modifications to the pyrazolo structure can enhance antiviral activity, potentially making it a lead compound for further development against viral infections .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for COX inhibition were reported as follows:
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | COX-1 | 19.45 ± 0.07 |
| Compound B | COX-2 | 23.8 ± 0.20 |
These results indicate that the compound may serve as a potential anti-inflammatory agent by modulating the COX pathway .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Viral Entry and Replication : The compound appears to interfere with viral entry mechanisms and replication processes within host cells.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins.
- Induction of Apoptosis in Cancer Cells : Some studies suggest that derivatives can induce apoptosis in cancer cell lines through caspase activation .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- HSV Infection Study : In a controlled study using Vero cells infected with HSV-1, treatment with the compound significantly reduced viral load compared to untreated controls.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats showed that administration of the compound resulted in a marked decrease in swelling compared to baseline measurements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
